Manoalide

Descripción general

Descripción

Manoalide is a natural sesterterpenoid compound isolated from marine sponges, particularly from the species Luffariella variabilis . It is known for its potent anti-inflammatory, analgesic, and antibiotic properties . This compound functions as a calcium channel blocker and has been extensively studied for its ability to irreversibly inhibit phospholipase A2 and C enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manoalide can be synthesized using a 1,2-metallate rearrangement of a higher-order cuprate and a palladium(0)-catalyzed carbonylation of an iodoalkene to generate the central dihydropyranone ring . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from marine sponges. The sponge Luffariella variabilis is known to produce this compound and its analogues in significant quantities . The extraction process involves harvesting the sponges, followed by solvent extraction and purification to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Manoalide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can result in reduced forms of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Manoalide functions primarily as a phospholipase A2 (PLA2) inhibitor , which plays a crucial role in the metabolism of arachidonic acid and subsequent eicosanoid production. By inhibiting PLA2, this compound affects inflammatory pathways and cellular signaling, making it a valuable compound in therapeutic applications.

Key Mechanisms

- Inhibition of Eicosanoid Production : this compound reduces the release of arachidonic acid from cell membranes, subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines through oxidative stress mechanisms .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been extensively studied, particularly in the context of pain management and inflammatory diseases.

Case Study: Analgesic Effects

A study demonstrated that this compound significantly reduced zymosan-induced peritoneal writhing in mice, indicating its potential as an analgesic agent. The analgesic effect is linked to the inhibition of eicosanoid production, which is known to mediate pain .

| Study | Findings | Methodology |

|---|---|---|

| Analgesic Effects | Reduced pain response in mice | Zymosan-induced writhing test |

Anticancer Properties

This compound exhibits promising anticancer effects against various malignancies, including osteosarcoma and oral cancer.

Case Study: Osteosarcoma

Research indicated that this compound induced cytotoxicity in osteosarcoma cell lines (MG63 and 143B), reducing cell viability significantly at concentrations of 10-40 µM over 24-48 hours. The mechanism involved oxidative stress and mitochondrial dysfunction leading to apoptosis .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MG63 | 10 | 45.13 |

| MG63 | 20 | 4.40 |

Case Study: Oral Cancer

Another study validated the preferential antiproliferative effect of this compound on oral cancer cells (Ca9-22 and CAL 27). The compound was found to induce oxidative stress-dependent mechanisms leading to increased apoptosis rates in these cells .

Potential Clinical Applications

Despite its promising properties, clinical applications have faced challenges. This compound reached Phase II clinical trials for psoriatic arthritis but was discontinued due to formulation issues . Future research may focus on optimizing formulations to enhance bioavailability and therapeutic efficacy.

Mecanismo De Acción

Manoalide exerts its effects by irreversibly inhibiting phospholipase A2 and C enzymes . The inhibition involves the modification of specific lysine residues in the enzymes, leading to their permanent inactivation . This compound’s structure, including the gamma-hydroxybutenolide and alpha-hydroxydihydropyran rings, plays a crucial role in its binding and inhibitory activity . Additionally, this compound induces oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells .

Comparación Con Compuestos Similares

Manoalide is unique among sesterterpenoids due to its potent and irreversible inhibition of phospholipase A2 and C enzymes . Similar compounds include:

This compound Monoacetate: An acetylated derivative of this compound with similar biological activities.

Luffariellin A: Another sesterterpenoid isolated from the same sponge species, with anti-inflammatory properties.

Seco-Manoalide: A structurally related compound with distinct biological activities.

These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.

Actividad Biológica

Manoalide is a marine-derived sesterterpene known for its diverse biological activities, particularly its potent anti-inflammatory and analgesic effects. Isolated from the marine sponge Luffariella variabilis, this compound has garnered attention for its mechanism of action against various biological targets, including phospholipase A2 (PLA2) and the NLRP3 inflammasome. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

1. Inhibition of Phospholipase A2 (PLA2)

this compound is recognized as a direct inactivator of PLA2, which plays a critical role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids. Studies have demonstrated that this compound irreversibly inhibits PLA2 by modifying specific lysine residues, thereby preventing the release of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .

- IC50 Values : this compound exhibits an IC50 value of 60 μM for PLA2 inhibition in mouse ear homogenates, indicating its potency in modulating inflammatory responses .

2. NLRP3 Inflammasome Inhibition

Recent research highlights this compound's role as a selective inhibitor of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases. This compound inhibits NLRP3 activation by covalently binding to Lys 377 in the NACHT domain of NLRP3, blocking its interaction with NEK7, which is essential for inflammasome assembly .

- Therapeutic Effects : In experimental autoimmune encephalomyelitis (EAE) models, this compound treatment significantly reduced CNS inflammation, suggesting its potential as a therapeutic agent for NLRP3-related diseases .

Biological Activity Summary Table

Case Studies

1. Anti-inflammatory Effects in Animal Models

In studies involving mouse models, this compound has been shown to significantly reduce inflammation induced by zymosan and phorbol myristate acetate. The compound effectively decreased peritoneal writhing responses, correlating its analgesic effects with reduced eicosanoid release .

2. Cancer Cell Studies

Recent investigations into the effects of this compound on cancer cells have revealed its ability to induce apoptosis through oxidative stress mechanisms. In osteosarcoma (MG63) cells, treatment with this compound resulted in increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways . The compound also altered antioxidant enzyme expression, further contributing to its cytotoxic effects on cancer cells.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Further exploration into the therapeutic potential of this compound for treating inflammatory diseases and cancer.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects on various signaling pathways.

- Combination Therapies : Evaluation of this compound's efficacy in combination with existing therapies for enhanced therapeutic outcomes.

Propiedades

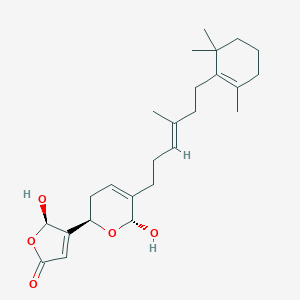

IUPAC Name |

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJIDQWRRLDGDB-CPIXEKRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028174 | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75088-80-1 | |

| Record name | Manoalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manoalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANOALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of manoalide?

A1: this compound is a potent and irreversible inactivator of phospholipase A2 (PLA2). [, , , , , , ] It covalently binds to lysine residues within the enzyme, hindering its activity. [, , , ]

Q2: How does this compound’s inhibition of PLA2 translate into its observed anti-inflammatory effects?

A2: PLA2 catalyzes the release of arachidonic acid from membrane phospholipids, a crucial step in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. [, ] By inhibiting PLA2, this compound effectively reduces the production of these inflammatory molecules, thereby exerting anti-inflammatory action. [, , , , ]

Q3: Besides anti-inflammatory effects, what other biological activities are associated with this compound?

A3: Studies have demonstrated that this compound exhibits a range of biological activities, including:

- Anti-cancer effects: this compound displays preferential antiproliferative effects against oral cancer cells. [, ] It induces apoptosis in oral cancer cells through oxidative stress and mitochondrial dysfunction. [, ]

- Anti-allergic effects: this compound has been shown to alleviate allergic inflammatory responses in human mast cells. [] This effect is attributed to the inhibition of caspase-1 activation and the suppression of nuclear factor-κB (NF-κB) activity. []

- Inhibition of NLRP3 Inflammasome: this compound acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. [] This inhibition is achieved by blocking the interaction between NLRP3 and NEK7 proteins. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C31H44O7 and a molecular weight of 532.67 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize this compound?

A5: Various spectroscopic methods are used for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments provide detailed information about the structure and stereochemistry of this compound. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, such as hydroxyl groups, carbonyl groups, and double bonds. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of this compound and its derivatives, confirming their molecular formulas. [, ]

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be employed to determine the absolute configurations of chiral centers in this compound and its derivatives. []

Q6: What are the essential structural features of this compound for its PLA2 inhibitory activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural features crucial for this compound's PLA2 inhibitory activity:

- Hemiacetal Group: The hemiacetal functionality within the α-hydroxydihydropyran ring of this compound is essential for its irreversible binding to PLA2. []

- γ-Hydroxybutenolide Ring: This ring plays a crucial role in the initial interaction between this compound and PLA2. [, ]

- Trimethylcyclohexenyl Ring: The hydrophobic nature of this ring system enhances the binding affinity of this compound to PLA2 through non-covalent interactions. []

Q7: Have any this compound analogs been synthesized or isolated, and how do their activities compare to the parent compound?

A7: Numerous this compound analogs have been synthesized and isolated from marine sponges. [, , , , , , ] Some of these analogs exhibit comparable or even enhanced PLA2 inhibitory activity compared to this compound. For example, deoxythis compound and deoxysecothis compound, isolated from the nudibranch Chromodoris willani, show moderate inhibition of snake venom PLA2. []

Q8: Is this compound stable under various conditions?

A8: this compound's stability can be affected by factors such as pH, temperature, and exposure to light and oxygen. Studies have shown that acetylated this compound derivatives can be labile in sponge tissues and degrade upon thawing. []

Q9: What are some formulation strategies that could be explored to improve this compound’s stability, solubility, or bioavailability?

A9: Formulation approaches to enhance this compound's stability and bioavailability could include:

Q10: What types of cell-based assays are used to evaluate this compound’s biological activity?

A10: Researchers have utilized various cell-based assays to assess this compound's effects, including:

- Cytotoxicity assays: MTS and other viability assays are employed to evaluate this compound’s cytotoxic effects on various cell lines, including cancer cells. [, , ]

- Apoptosis assays: Annexin V staining, caspase activity assays, and DNA fragmentation analysis are used to investigate the ability of this compound to induce apoptosis. [, , ]

- Inflammatory response assays: Enzyme-linked immunosorbent assays (ELISAs) and other immunological techniques are used to measure the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in cells treated with this compound. [, , ]

Q11: Have any animal models been used to study the effects of this compound in vivo?

A11: Several animal models have been employed to investigate this compound's effects:

- Inflammatory models: this compound has been shown to reduce zymosan-induced peritoneal writhing in mice, a model of inflammatory pain. [, ]

- Arthritis models: Studies using a rabbit model of interleukin-1α-induced arthritis demonstrated that this compound could inhibit cartilage degradation and inflammatory cell accumulation. []

- Autoimmune encephalomyelitis (EAE) model: this compound administration attenuated EAE pathogenesis in mice, suggesting its potential for treating autoimmune diseases. []

Q12: What is known about the toxicity and safety profile of this compound?

A12: While this compound exhibits promising biological activities, further research is needed to fully elucidate its toxicity and safety profile. Studies have explored the potential for this compound to induce apoptosis in vascular endothelial cells at higher concentrations (7 µM), highlighting the importance of careful dose optimization. [] Further investigation is necessary to determine its therapeutic window and long-term effects.

Q13: Is there any information available regarding the environmental impact and degradation of this compound?

A13: Limited information is available on the environmental fate and potential ecological effects of this compound. Given its origin from marine sponges, further research is needed to assess its biodegradability, potential for bioaccumulation, and any possible effects on marine organisms.

Q14: What are some essential tools and resources for conducting research on this compound?

A14: Research on this compound leverages a combination of tools and resources, including:

- Natural product isolation and purification: Access to marine sponge samples, along with expertise in natural product chemistry and techniques like chromatography (CC, HPLC) are crucial. [, , , , , , ]

- Spectroscopic and analytical techniques: NMR, IR, MS, and CD spectroscopy are essential for structural characterization and analysis. [, , , , , , ]

- Cell culture and molecular biology techniques: Cell lines, reagents, and equipment for cell culture, gene expression analysis, protein interaction studies, and other molecular assays are necessary for investigating this compound's mechanism of action. [, , , , , , , , , , ]

- Animal models: Access to appropriate animal models and expertise in conducting in vivo studies are required for evaluating the efficacy and safety of this compound. [, , , , , ]

Q15: When was this compound first isolated, and what have been some significant milestones in its research?

A15: this compound was first isolated from the marine sponge Luffariella variabilis in 1980. [] Some notable milestones in this compound research include:

- Identification as a PLA2 inhibitor: The discovery of this compound’s potent PLA2 inhibitory activity marked a significant development, providing a potential mechanism for its anti-inflammatory effects. [, , ]

- Elucidation of its structure-activity relationship: SAR studies helped identify the critical structural features responsible for this compound's biological activity, paving the way for the design and synthesis of more potent and selective analogs. [, , ]

- Exploration of diverse biological activities: Beyond its initial recognition as an anti-inflammatory agent, research has expanded to encompass a broader range of this compound's biological activities, including anti-cancer, anti-allergic, and immunomodulatory effects. [, , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.